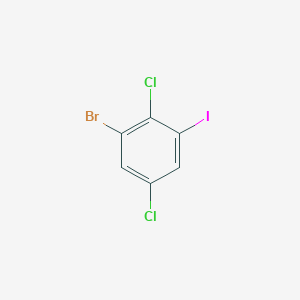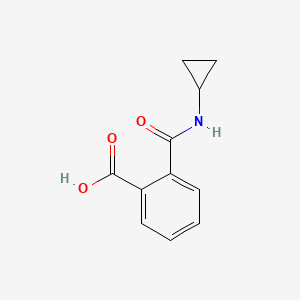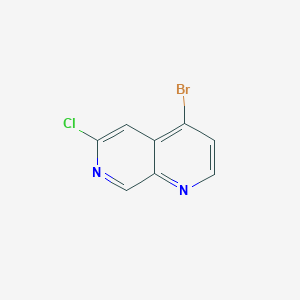
Dichloronickel,tricyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tricyclohexylphosphine)nickel(II)chloride is a coordination compound with the chemical formula Ni(C18H33P)2Cl2. It consists of a nickel(II) ion coordinated to two tricyclohexylphosphine ligands and two chloride ions. This compound is notable for its use in various chemical reactions and research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl2·6H2O) with tricyclohexylphosphine (PCy3) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Transmetalation: Another method involves the transmetalation of a nickel precursor with tricyclohexylphosphine in the presence of a suitable reducing agent.
Industrial Production Methods: The industrial production of Bis(tricyclohexylphosphine)nickel(II)chloride typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: Bis(tricyclohexylphosphine)nickel(II)chloride can undergo oxidation reactions to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can be used to produce nickel(I) or nickel(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines, amines, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloride ligands.
Major Products Formed:
Oxidation: Nickel(III) and nickel(IV) complexes.
Reduction: Nickel(I) and nickel(0) complexes.
Substitution: Nickel complexes with different ligands, such as Ni(PPh3)2Cl2 or Ni(CO)4.
科学研究应用
Bis(tricyclohexylphosphine)nickel(II)chloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Catalysis: It serves as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in studies related to bioinorganic chemistry and the development of metal-based drugs.
Industrial Chemistry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism by which Bis(tricyclohexylphosphine)nickel(II)chloride exerts its effects depends on the specific reaction it is involved in. For example, in catalytic reactions, the compound may facilitate the formation of intermediates or transition states that lower the activation energy of the reaction. The molecular targets and pathways involved vary based on the application, but often include coordination to metal centers and ligand exchange processes.
相似化合物的比较
Bis(tricyclohexylphosphine)palladium(0)
Bis(tricyclohexylphosphine)platinum(0)
Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness: Bis(tricyclohexylphosphine)nickel(II)chloride is unique in its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. Its stability and reactivity make it a valuable tool in both research and industrial applications.
属性
分子式 |
C22H36Cl2FeNiP2 |
|---|---|
分子量 |
547.9 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Ni/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChI 键 |
XCZKJTLBCDMGAD-UHFFFAOYSA-L |
规范 SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Ni]Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


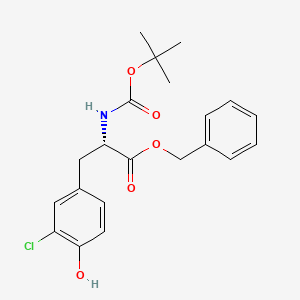
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
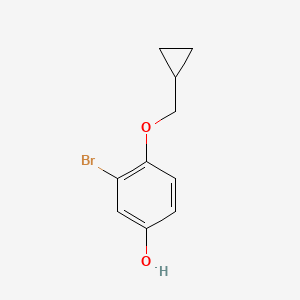
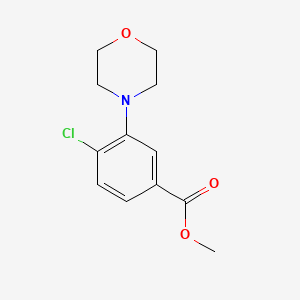
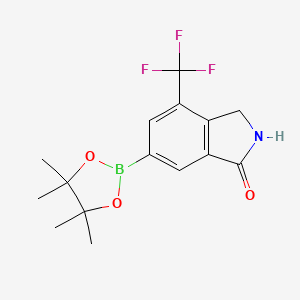
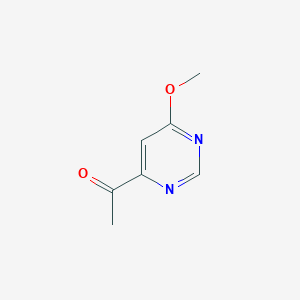
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)

